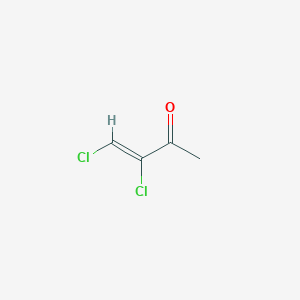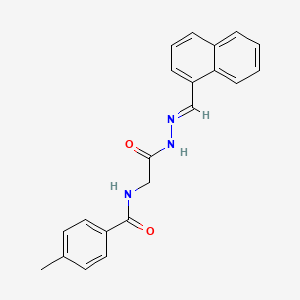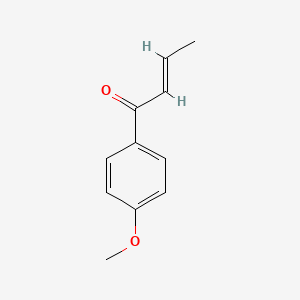
N-(2-Hydroxy-3-(m-tolyloxy)propyl)succinimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Hydroxy-3-(m-tolyloxy)propyl)succinimide is an organic compound with the molecular formula C14H17NO4. This compound is characterized by the presence of a succinimide group attached to a hydroxypropyl chain, which is further substituted with a m-tolyloxy group. It is used in various chemical and biological applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-3-(m-tolyloxy)propyl)succinimide typically involves the following steps:
Starting Materials: The synthesis begins with succinimide and m-cresol.
Reaction with Epichlorohydrin: Succinimide is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide to form N-(2,3-epoxypropyl)succinimide.
Nucleophilic Substitution: The epoxy group is then opened by m-cresol under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
N-(2-Hydroxy-3-(m-tolyloxy)propyl)succinimide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced under hydrogenation conditions to modify the aromatic ring.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a reduced aromatic ring.
Substitution: Formation of esters or ethers depending on the substituent.
科学研究应用
N-(2-Hydroxy-3-(m-tolyloxy)propyl)succinimide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and resins due to its reactive functional groups.
作用机制
The mechanism by which N-(2-Hydroxy-3-(m-tolyloxy)propyl)succinimide exerts its effects involves interactions with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Receptor Binding: It may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
相似化合物的比较
N-(2-Hydroxy-3-(m-tolyloxy)propyl)succinimide can be compared with other similar compounds such as:
N-(2-Hydroxyethyl)succinimide: Lacks the m-tolyloxy group, resulting in different chemical reactivity and biological activity.
N-(2-Hydroxy-3-phenoxypropyl)succinimide: Contains a phenoxy group instead of a m-tolyloxy group, leading to variations in its physical and chemical properties.
属性
| 4698-98-0 | |
分子式 |
C14H17NO4 |
分子量 |
263.29 g/mol |
IUPAC 名称 |
1-[2-hydroxy-3-(3-methylphenoxy)propyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H17NO4/c1-10-3-2-4-12(7-10)19-9-11(16)8-15-13(17)5-6-14(15)18/h2-4,7,11,16H,5-6,8-9H2,1H3 |
InChI 键 |
MXPWPNWUDOHCPM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)OCC(CN2C(=O)CCC2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3,4'-Bipyridine]-3',5'-dicarbonitrile, 1',4'-dihydro-2',6'-dimethyl-](/img/structure/B12002814.png)


![4a,8b-Dihydro-2H-1,4-dioxa-8c-azapentaleno[1,6-ab]inden-2a(3H)-ylmethanol](/img/structure/B12002840.png)


![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12002858.png)

![3-chloro-10H-pyridazino[4,3-b][1,4]benzothiazine](/img/structure/B12002873.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12002892.png)

![2-(4-Bromophenyl)-5-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002901.png)
![4-{[(E)-(5-bromothiophen-2-yl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002903.png)
